molecular formula C15H14ClN3O3S B8689032 5-IMIDIZOLIDINONE, 1-(o-CHLORO-p-SULFAMOYLPHENYL)-3-PHENYL- CAS No. 53297-79-3

5-IMIDIZOLIDINONE, 1-(o-CHLORO-p-SULFAMOYLPHENYL)-3-PHENYL-

Cat. No. B8689032
CAS RN: 53297-79-3
M. Wt: 351.8 g/mol
InChI Key: RDRUUAYFDUPERA-UHFFFAOYSA-N
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Patent
US03963706

Procedure details

2-Phenylamino-N-(2-chloro-4-sulphamoylphenyl)-acetamide (0.8g) was dissolved in dimethylformamide (20ml) and paraformaldehyde (100 g) in water (5 ml) added thereto. The mixture was kept at 80° for 24 hours and then the DMF was evaporated. The residue was recrystallised from ethanol to yield the product (500 mg.), m.p. 204°; mixed melting point with the product of Example 3(c) 206°. The product was found identical with the product of Example 3(c) on thin layer chromatography (Kieselgel F254, Merck; benzene; methanol 16:1) and on IR spectroscopy.
Name
2-Phenylamino-N-(2-chloro-4-sulphamoylphenyl)-acetamide
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][CH2:8][C:9]([NH:11][C:12]2[CH:17]=[CH:16][C:15]([S:18](=[O:21])(=[O:20])[NH2:19])=[CH:14][C:13]=2[Cl:22])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C=O.[CH:25]1C=CC=CC=1.CO>CN(C)C=O.O>[C:1]1([N:7]2[CH2:8][C:9](=[O:10])[N:11]([C:12]3[CH:17]=[CH:16][C:15]([S:18](=[O:21])(=[O:20])[NH2:19])=[CH:14][C:13]=3[Cl:22])[CH2:25]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
2-Phenylamino-N-(2-chloro-4-sulphamoylphenyl)-acetamide
Quantity
0.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)NCC(=O)NC1=C(C=C(C=C1)S(N)(=O)=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C=O
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the DMF was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallised from ethanol
CUSTOM
Type
CUSTOM
Details
to yield the product (500 mg.), m.p. 204°

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C1(=CC=CC=C1)N1CN(C(C1)=O)C1=C(C=C(C=C1)S(N)(=O)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.